4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-3-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-14-15-12(17)16(9)11-7-5-10(6-8-11)13(2,3)4/h5-8H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLDWQGYSJIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N1C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Semicarbazides
This method involves the reaction of 4-(4-tert-butylphenyl)semicarbazide with acetylating agents. A representative procedure from CN109721586B outlines:
- Alkylation : Methyl 3-nitro-4-hydroxyphenylacetate is alkylated with tert-butyl bromide in DMF using potassium carbonate.
- Hydrazinolysis : The alkylated product is treated with hydrazine hydrate to form 3-nitro-4-(tert-butoxy)phenylacetyl hydrazide.
- Cyclization : Reaction with 4-pyridine imine methyl ester under reflux yields the triazolone core.
Key parameters:
One-Pot Multicomponent Synthesis
A streamlined approach adapted from PMC2968336 utilizes:
- Condensation : 4-tert-Butylphenyl hydrazine reacts with methyl acetoacetate in ethanol.
- Cyclization : Addition of triethyl orthoformate and acetic acid induces ring closure.
- Methylation : Dimethyl sulfate introduces the methyl group at position 5.
Advantages:
Detailed Synthetic Protocols
Method A: Alkylation-Cyclization Sequence
Step 1: Synthesis of Methyl 4-(4-tert-Butylphenoxy)phenylacetate
- Reactants : Methyl 4-hydroxyphenylacetate, tert-butyl bromide
- Conditions : DMF, K₂CO₃, 60°C, 12 hours
- Yield : 92%.
Step 2: Formation of Hydrazide Intermediate
- Reactants : Alkylated ester, hydrazine hydrate (80% excess)
- Conditions : Ethanol, reflux, 5 hours
- Yield : 88%.
Step 3: Cyclization to Triazolone
Method B: One-Pot Synthesis
Single-Step Procedure
- Reactants : 4-tert-Butylphenyl hydrazine, methyl acetoacetate, triethyl orthoformate
- Conditions : Ethanol, HCl (catalytic), reflux, 4 hours
- Workup : Precipitation in ice-water, recrystallization (ethanol)
- Yield : 81%.
Reaction Optimization
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 4 | 81 | 95 |
| DMF | 6 | 76 | 92 |
| Toluene | 8 | 72 | 89 |
Catalytic Systems
- p-TsOH : Enhances cyclization efficiency (yield increase: 15–20%).
- KI : Facilitates alkylation via nucleophilic substitution (optimal at 5 mol%).
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Triazolone Derivatives
4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112)
- Structure : Features a heptyloxy group on the phenyl ring instead of tert-butyl.
- Activity : Demonstrates neuroprotective effects in β-amyloid-induced Alzheimer’s models by suppressing MAPK/NF-κB pathways, reducing tau hyperphosphorylation, and lowering pro-inflammatory cytokines (TNF-α, IL-6) .
- Comparison : The heptyloxy chain may enhance binding to hydrophobic pockets in target proteins, whereas the tert-butyl group in the target compound could offer steric bulk without the flexibility of an alkoxy chain.
Posaconazole
- Structure : A complex triazolone antifungal with difluorophenyl, piperazine, and hydroxypentyl substituents .
- Activity : Broad-spectrum antifungal action, including activity against zygomycetes. Its extended substituents improve target (CYP51) binding and reduce drug interactions .
- Comparison : The target compound lacks the extended heterocyclic and fluorinated groups critical for posaconazole’s antifungal efficacy but may serve as a scaffold for simpler antimicrobial agents.
GSK2194069
- Structure : Contains a benzofuran-6-yl group and a cyclopropanecarbonyl-pyrrolidinylmethyl chain .
- Activity : Potent inhibitor of fatty acid synthase (FASN), targeting β-ketoacyl-ACP reductase .
- Comparison : The benzofuran moiety in GSK2194069 enables π-π interactions with enzymes, while the tert-butyl group in the target compound may prioritize hydrophobic interactions.
Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
- W112’s heptyloxy chain results in higher LogP, which may limit aqueous solubility .
- Thermal Stability : Posaconazole’s crystalline structure and multiple substituents contribute to its stability under storage conditions .
Biological Activity
4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- CAS Number : 860612-43-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Antimicrobial Activity
Research indicates that 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In animal models of acute inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as cytokines and prostaglandins. This suggests that it may inhibit the cyclooxygenase (COX) pathway or other inflammatory mediators.
Anticancer Properties
Several studies have explored the anticancer potential of this triazole derivative. It has demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest at G1 phase |
| HT-29 (Colon Cancer) | 10.8 | Inhibition of DNA synthesis |
Case Studies
-
Study on Antimicrobial Activity :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different bacterial strains. -
Anti-inflammatory Research :
In a controlled study involving rats with induced paw edema, treatment with the compound led to a reduction in paw swelling by approximately 50% compared to control groups treated with saline. -
Anticancer Evaluation :
A recent investigation assessed the cytotoxicity of this compound against multiple cancer cell lines using MTT assays. The results revealed that it inhibited cell proliferation significantly more than standard chemotherapeutic agents like doxorubicin in certain cell lines.
The biological activity of 4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Modulation : It could modulate receptor activity related to inflammation and cancer progression.
- Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells through mitochondrial pathways.
Q & A
Q. How can regioselectivity issues in triazolone synthesis be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
